BenchChemオンラインストアへようこそ!

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Chemoselective derivatization Orthogonal protection ADC linker synthesis

(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester (CAS 885270-83-7), systematically named tert-butyl N-(2-aminophenyl)-N-methylcarbamate, is a differentially protected ortho-phenylenediamine building block in which the tert-butoxycarbonyl (Boc) group resides on the N-methylated secondary amine, leaving the primary aniline free for chemoselective derivatization. With molecular formula C12H18N2O2 and molecular weight 222.28 g·mol⁻¹, this compound is classified under HS Code 2924299090 (cyclic amides/carbamates) and carries MDL number MFCD05663971.

Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
CAS No. 885270-83-7
Cat. No. B1524712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester
CAS885270-83-7
Molecular FormulaC12H18N2O2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1=CC=CC=C1N
InChIInChI=1S/C12H18N2O2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,13H2,1-4H3
InChIKeyQWLGWHNBBXMGRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Amino-phenyl)-methyl-carbamic Acid tert-Butyl Ester (CAS 885270-83-7): Strategic N-Methyl-N-Boc Ortho-Phenylenediamine Building Block for Procurement


(2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester (CAS 885270-83-7), systematically named tert-butyl N-(2-aminophenyl)-N-methylcarbamate, is a differentially protected ortho-phenylenediamine building block in which the tert-butoxycarbonyl (Boc) group resides on the N-methylated secondary amine, leaving the primary aniline free for chemoselective derivatization . With molecular formula C12H18N2O2 and molecular weight 222.28 g·mol⁻¹, this compound is classified under HS Code 2924299090 (cyclic amides/carbamates) and carries MDL number MFCD05663971 [1][2]. It is documented as a synthetic precursor in Medarex patent US2010/145036 A1 (pp. 54, 56) for antibody-drug conjugate (ADC) linker construction and in WO2008/103693 [3][4]. Typical commercial purity specifications range from 95% to ≥97% (HPLC), with storage recommended at 0–8 °C .

Why N-Boc-1,2-phenylenediamine Cannot Replace (2-Amino-phenyl)-methyl-carbamic Acid tert-Butyl Ester in Sequential Derivatization Workflows


In-class ortho-phenylenediamine building blocks such as N-Boc-1,2-phenylenediamine (CAS 146651-75-4) and N-methyl-1,2-phenylenediamine (CAS 4760-34-3) cannot be interchanged with the target compound because their protection topology dictates fundamentally different reaction sequences. In N-Boc-1,2-phenylenediamine, the Boc group occupies the primary amine, leaving the other primary amine and the unprotected NH site available for reaction—a topology that precludes selective mono-functionalization at the aniline nitrogen when both amines must be differentiated . By contrast, in (2-amino-phenyl)-methyl-carbamic acid tert-butyl ester, the Boc group is installed on the N-methyl secondary amine, leaving the ortho primary aniline as the sole nucleophilic amine, enabling orthogonal acylation, sulfonylation, or reductive amination at the primary amine without risk of cross-reactivity at the Boc-protected site [1]. This regiospecific protection topology is validated by its use as a discrete precursor in ADC linker patents where sequential, site-specific amide bond formation at the free aniline is required [2]. The quantitative consequences of this structural difference are enumerated in the evidence guide below.

Quantitative Differentiation Evidence for (2-Amino-phenyl)-methyl-carbamic Acid tert-Butyl Ester vs. Closest Analogs


Orthogonal Protection Topology: Boc on N-Methyl Secondary Amine vs. Boc on Primary Amine in N-Boc-1,2-phenylenediamine

The target compound carries the Boc protecting group on the N-methyl secondary amine, preserving the ortho primary aniline (NH₂) as the sole unprotected nucleophilic amine. In the closest analog, N-Boc-1,2-phenylenediamine (CAS 146651-75-4), the Boc group is on the primary amine, leaving both the second primary amine proton and the aniline NH available—a topology that does not permit unambiguous mono-derivatization at a single nitrogen without additional protection steps. This architectural difference means that for any synthetic sequence requiring acylation, sulfonylation, or alkylation exclusively at the ortho-aniline position while retaining a protected N-methylamine elsewhere, the target compound is the only direct-fit building block among commercially available mono-Boc ortho-phenylenediamines [1][2].

Chemoselective derivatization Orthogonal protection ADC linker synthesis

Hydrogen Bond Donor Count: Reduced Polarity and Altered Chromatographic Retention vs. N-Boc-1,2-phenylenediamine

The target compound possesses exactly 1 hydrogen bond donor (the free –NH₂) and 4 hydrogen bond acceptors, whereas N-Boc-1,2-phenylenediamine (CAS 146651-75-4) possesses 2 hydrogen bond donors (the –NH₂ and the carbamate –NH–) and 3 hydrogen bond acceptors [1]. This reduction in HBD count from 2 to 1 decreases the compound's overall polarity and diminishes its retention on normal-phase silica and its interaction with polar reversed-phase stationary phases, producing measurably different Rf values and HPLC retention times under identical elution conditions. The difference is particularly relevant during reaction monitoring, where the starting material and product spots must be unambiguously resolved.

Chromatographic behavior Hydrogen bonding Purification

Boiling Point Differential: ~40 °C Higher vs. N-Boc-1,2-phenylenediamine Indicative of Enhanced Intermolecular Interaction

The predicted boiling point of the target compound is 320.5 ± 25.0 °C at 760 mmHg, approximately 40 °C higher than that of N-Boc-1,2-phenylenediamine (CAS 146651-75-4), which boils at 280.6 ± 23.0 °C at 760 mmHg . Additionally, the flash point is elevated: 147.6 ± 23.2 °C for the target versus 123.5 ± 22.6 °C for the comparator. This ~40 °C boiling point elevation and ~24 °C flash point increase are consistent with the higher molecular weight (+14 Da from the N-methyl group) and the replacement of a polar NH with a less polar N–CH₃, which modulates the liquid-phase intermolecular hydrogen-bonding network .

Thermal properties Distillation Physical characterization

LogP and Lipophilicity: Higher Octanol-Water Partitioning vs. N-Boc-1,2-phenylenediamine

The target compound exhibits a computed LogP of 2.09 (octanol-water partition coefficient), reflecting the lipophilicity contribution of the N-methyl substituent . The closest analog without the N-methyl group, N-Boc-1,2-phenylenediamine (CAS 146651-75-4), has a reported iLOGP of approximately 2.19 and a consensus LogP closer to ~1.5–1.9 depending on the estimation method . The N-methyl substitution on the carbamate nitrogen reduces the polar surface area contribution from the carbamate NH while adding hydrophobic surface area. This shift in LogP directly impacts the compound's behavior in liquid-liquid extraction, reversed-phase flash chromatography, and, if the final deprotected compound is bioactive, membrane permeability.

Lipophilicity LogP Drug-likeness Phase partitioning

Mass Spectrometric Tracking: +14 Da Shift Enables Unambiguous Reaction Monitoring vs. N-Boc-1,2-phenylenediamine

The target compound has a monoisotopic exact mass of 222.136826 Da and a nominal molecular weight of 222.28 g·mol⁻¹, which is exactly 14 Da higher than N-Boc-1,2-phenylenediamine (exact mass 208.121 Da; MW 208.26 g·mol⁻¹) . This +14 Da mass difference—corresponding to the replacement of a carbamate N–H with an N–CH₃—provides a clear MS window for distinguishing the target compound from its non-methylated analog in crude reaction mixtures by LC-MS. In practice, when both compounds are present as potential starting materials in a synthetic laboratory, the M+H⁺ ions appear at m/z 223.1 and m/z 209.1 respectively, a separation of 14 Th that is trivially resolved even on single-quadrupole instruments.

Mass spectrometry Reaction monitoring LC-MS

Patented ADC Linker Intermediate: Documented Use in Medarex US2010/145036 A1 Validates the Orthogonal Protection Strategy

The target compound is explicitly listed as Precursor 2 in Medarex patent US2010/145036 A1 (pages 54 and 56), which describes chemical linkers and cleavable substrates for antibody-drug conjugates (ADCs) [1]. It is also referenced as a reaction product in WO2008/103693 [2]. This patent documentation confirms that the compound's specific N-methyl-N-Boc substitution pattern is functionally required for the sequential construction of cleavable linker-drug payloads, where the free primary aniline undergoes amide bond formation with a drug-warhead moiety while the Boc-protected N-methylamine remains inert until a later global deprotection step. No other mono-Boc ortho-phenylenediamine regioisomer is cited in this patent role, underscoring the non-substitutability of this specific protection topology for this application.

Antibody-drug conjugate Linker chemistry Patent-validated intermediate

High-Value Application Scenarios for (2-Amino-phenyl)-methyl-carbamic Acid tert-Butyl Ester Based on Differentiated Evidence


Sequential Chemoselective Derivatization: Amide Bond Formation at the Free Ortho-Aniline Without N-Methyl-Boc Deprotection

In multi-step syntheses of unsymmetrical N-alkyl-benzimidazoles, N-aryl-benzodiazepines, or functionalized aniline derivatives, the target compound enables direct acylation or sulfonylation at the free ortho-NH₂ using standard coupling reagents (HATU, EDCI/HOBt, or sulfonyl chlorides) while the Boc-protected N-methylamine remains intact [1]. This orthogonal reactivity is not achievable with N-Boc-1,2-phenylenediamine (CAS 146651-75-4), which would require additional protection of the second amine proton. Post-acylation, the Boc group can be removed with TFA/DCM to reveal the N-methylamine for a second, distinct derivatization step, enabling a two-directional diversification sequence from a single building block. This scenario is directly validated by the compound's role as Precursor 2 in Medarex US2010/145036 A1 for ADC linker construction .

LC-MS Reaction Monitoring in Parallel Synthesis Libraries Using the +14 Da Mass Signature

When running parallel reactions with multiple ortho-phenylenediamine building blocks, the +14 Da mass offset between the target compound ([M+H]⁺ at m/z 223.14) and N-Boc-1,2-phenylenediamine ([M+H]⁺ at m/z 209.13) provides a built-in mass barcode that allows rapid, unambiguous identification of which building block was used in each well of a 96-well plate [1]. This differentiation is particularly valuable in hit-to-lead medicinal chemistry campaigns where N-methyl vs. NH SAR exploration is being conducted and where mixing up intermediates would confound structure-activity conclusions. The 50% lower HBD count of the target compound (1 vs. 2) also means its ESI-MS ionization efficiency may differ systematically from the NH analog, a factor to account for when comparing reaction conversion by MS peak area.

Pre-Installed N-Methyl Group for Direct Incorporation into N-Methylated Drug Candidates

N-Methylation is a common medicinal chemistry strategy to improve metabolic stability, modulate LogP, and block hydrogen-bond-mediated off-target interactions. The target compound delivers the N-methyl group pre-installed and Boc-protected on the phenylenediamine scaffold, eliminating a post-coupling N-methylation step that typically requires strong base (NaH) and methyl iodide under controlled conditions [1]. In contrast, using N-Boc-1,2-phenylenediamine (CAS 146651-75-4) and performing N-methylation after Boc-deprotection adds a step and risks over-methylation or quaternization. The ~0.2–0.5 LogP unit increase imparted by the N-methyl group (LogP 2.09 vs. ~1.5–1.9 for the NH analog) can be propagated into the final compound, contributing favorably to Lipinski compliance if oral bioavailability is a program objective .

ADC and Bioconjugate Linker Synthesis Requiring Site-Specific Amine Functionalization

The documented role of this compound in Medarex US2010/145036 A1 as Precursor 2 establishes it as a qualified intermediate for constructing cleavable linker-drug payloads in antibody-drug conjugates [1]. In this application, the free ortho-aniline serves as the attachment point for the cytotoxic payload via amide bond formation, while the Boc-N-methyl group is retained through subsequent linker assembly steps and deprotected only at the final stage to reveal the N-methylamine for conjugation to the antibody via a succinimidyl ester or maleimide handle. Any attempt to substitute N-Boc-1,2-phenylenediamine in this sequence would result in an incorrect connectivity, as the Boc and free amine positions would be reversed relative to the patent-validated synthetic route.

Quote Request

Request a Quote for (2-Amino-phenyl)-methyl-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.